molecular formula C10H9BrClN3O2 B8435210 Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Cat. No.: B8435210
M. Wt: 318.55 g/mol
InChI Key: DFMAMWBTWJIECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a useful research compound. Its molecular formula is C10H9BrClN3O2 and its molecular weight is 318.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrClN3O2

Molecular Weight

318.55 g/mol

IUPAC Name

ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

InChI

InChI=1S/C10H9BrClN3O2/c1-2-17-9(16)3-6-5-15-10(13-6)7(11)4-8(12)14-15/h4-5H,2-3H2,1H3

InChI Key

DFMAMWBTWJIECP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C(=CC(=N2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl acetoacetate (2.55 mL, 20.0 mmol) was dissolved in CHCl3 (5 mL) and then the solution was cooled to 0° C. Bromine (1.03 mL, 20.0 mmol) in CHCl3 (6 mL) was added dropwise and then the reaction was stirred at 0° C. for 2 h. The reaction was warmed to rt and stirred for 16 h. The headspace of the reaction vessel was purged with air to remove HBr, and then the reaction was stirred an additional 2 h open to air. The reaction was washed with ice-cold water (20 mL) and then the aqueous layer was extracted with DCM (10 mL). The combined organic layers were washed with brine and then dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The residue was placed in a 100 mL round bottom flask equipped with a stir bar and then dry DMF (10 mL) was added. 5-Bromo-3-chloro-6-aminopyridazine (2.08 g, 10.0 mmol) was added and then the reaction was stirred at rt for 4 d. The reaction was poured into water (50 mL) and then the mixture was extracted with EtOAc (3×30 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), and then dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The crude product was chromatographed on an 80 g SiO2 pre-packed column eluting with 0-20% EtOAc/DCM to afford the title compound 28a. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.05 (s, 1H), 7.35 (s, 1H), 4.22 (q, J=7.2 Hz, 2H), 3.95 (s, 2H), 1.30 (t, J=7.1 Hz, 3H). Mass Spectrum (LCMS, ESI pos.) Calcd. For C10H9BrClN3O2: 318.0 (M+H). Found: 318.0.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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